Comparative Anti-Proliferative Activity: cis-10-Nonadecenoic Acid vs. Nonadecanoic Acid (C19:0) in HL-60 Leukemia Cells
The cis isomer of 10-nonadecenoic acid (C19:1) exhibits significantly lower anti-proliferative potency against HL-60 cells compared to its saturated analog, nonadecanoic acid (C19:0), providing a clear quantitative distinction for researchers studying structure-activity relationships in fatty acid-mediated cancer cell inhibition [1].
| Evidence Dimension | Inhibition of HL-60 cell proliferation |
|---|---|
| Target Compound Data | IC50 = 295 µM (reported for cis-10-nonadecenoic acid) |
| Comparator Or Baseline | Nonadecanoic acid (C19:0) IC50 = 68 ± 7 µM |
| Quantified Difference | Nonadecanoic acid is ~4.3-fold more potent |
| Conditions | HL-60 human promyelocytic leukemia cell line; MTT assay |
Why This Matters
This 4.3-fold potency difference dictates which compound is appropriate for dose-response studies in cancer models; researchers cannot substitute C19:0 for C19:1 without fundamentally altering the experimental outcome.
- [1] Fukuzawa M, Yamaguchi R, Hide I, et al. Possible involvement of long chain fatty acids in the spores of Ganoderma lucidum (Reishi Houshi) to its anti-tumor activity. Biol Pharm Bull. 2008;31(10):1933-1937. doi:10.1248/bpb.31.1933. View Source
